1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide
Description
This compound belongs to the isoquinolinecarboxamide class, characterized by a 1,2-dihydroisoquinoline core substituted at the N⁴ position with a 4-pyridylmethyl group and at the 2-position with a 3,4,5-trifluorophenyl moiety. The trifluorophenyl group enhances lipophilicity and metabolic stability, while the pyridylmethyl substituent may improve solubility and target engagement through hydrogen bonding.
Properties
Molecular Formula |
C22H14F3N3O2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-oxo-N-(pyridin-4-ylmethyl)-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H14F3N3O2/c23-18-9-14(10-19(24)20(18)25)28-12-17(15-3-1-2-4-16(15)22(28)30)21(29)27-11-13-5-7-26-8-6-13/h1-10,12H,11H2,(H,27,29) |
InChI Key |
SGBGVBLWBRWDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using trifluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridylmethyl halide reacts with the isoquinoline derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluorophenyl and pyridylmethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : The compound acts by inhibiting specific pathways involved in tumor growth and proliferation. Its structural components allow it to interact with cellular targets effectively.
-
In Vitro Studies :
- In a study conducted by the National Cancer Institute (NCI), the compound exhibited significant cytotoxicity against a panel of cancer cell lines, demonstrating an average growth inhibition rate exceeding 70% at certain concentrations .
- The compound was shown to induce apoptosis in cancer cells, further validating its potential as an anticancer agent .
-
Case Studies :
- A specific case study reported that the compound demonstrated remarkable activity against breast cancer cells (MCF-7), with IC50 values indicating potent inhibition of cell proliferation .
- Another study focused on lung cancer cells (A549), where the compound's ability to inhibit cell migration and invasion was noted, suggesting its potential in preventing metastasis .
Drug Development
The unique structural features of 1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide make it a candidate for further development into therapeutic agents:
- Drug-Like Properties :
- Synthesis and Modification :
Mechanism of Action
The mechanism of action of 1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is compared to six analogs (Table 1), focusing on substituent variations and their implications:
Table 1: Structural and Molecular Comparison of Isoquinoline/Quinoline Carboxamides
*Estimated based on substituent contributions.
Key Observations:
- Substituent Electronic Effects : The target’s 3,4,5-trifluorophenyl group provides strong electron-withdrawing effects, likely enhancing binding to hydrophobic pockets in biological targets compared to the 4-chlorophenyl () or 4-iodophenyl () groups .
- Solubility and Bioavailability : The pyridylmethyl group in the target may improve aqueous solubility relative to bulky alkyl chains (e.g., hexyl in ) or adamantyl moieties () .
- Synthetic Accessibility : Methods for analogous compounds (e.g., ’s naphthyridinecarboxamides) involve coupling aryl/alkyl amines to prefunctionalized cores, suggesting the target could be synthesized via similar routes .
Pharmacological Implications (Inferred from Analogs)
- Antimicrobial Activity: Quinolinecarboxamides () and naphthyridine derivatives () exhibit antimicrobial properties, with halogenated aryl groups (e.g., iodophenyl) enhancing potency. The target’s trifluorophenyl group may similarly improve efficacy against resistant strains .
- Kinase Inhibition: Tetrahydroisoquinolinecarboxamides () are explored as kinase inhibitors. The target’s pyridylmethyl group could mimic ATP-binding motifs, while fluorine atoms may optimize steric interactions .
Physicochemical Properties
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, a feature shared with ’s chlorophenyl analog but absent in ’s methoxyphenyl derivative .
Biological Activity
1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP) and other therapeutic targets. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the modification of isoquinoline derivatives through various chemical reactions, including the Castagnoli-Cushman reaction. The resulting compounds are then subjected to biological testing to evaluate their efficacy as PARP inhibitors and other pharmacological activities.
The primary mechanism of action for 1-oxo-N~4~-(4-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide is through the inhibition of PARP enzymes. PARP plays a crucial role in DNA repair mechanisms; thus, its inhibition can lead to increased sensitivity in cancer cells to chemotherapeutic agents.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PARP. For example, compounds derived from the 3,4-dihydroisoquinoline scaffold have shown promising results in terms of potency and selectivity compared to existing PARP inhibitors like Olaparib. The lead compound from a related series demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and improved stability in human liver microsomes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the isoquinoline core and the introduction of functional groups significantly impact biological activity. For instance:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target enzymes.
- Pyridylmethyl Substituent : Contributes to selective inhibition of PARP by stabilizing interactions with the enzyme's active site.
Case Studies
Several studies have investigated the biological activity of similar compounds with varying substitutions on the isoquinoline framework:
- PARP Inhibition : A study highlighted a series of 3,4-dihydroisoquinoline derivatives that were synthesized and tested for their ability to inhibit PARP. The most potent compound showed an IC50 value significantly lower than that of Olaparib, indicating superior efficacy .
- Anticancer Activity : Another case study explored the use of these compounds in combination therapies for cancer treatment. The results suggested that co-administration with chemotherapeutics enhanced tumor cell death in vitro and in vivo models .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
